Product packaging for Dimethyldimyristylammonium(Cat. No.:CAS No. 20256-58-0)

Dimethyldimyristylammonium

Cat. No.: B1205861
CAS No.: 20256-58-0
M. Wt: 438.8 g/mol
InChI Key: CJBMLKNLJXFFGD-UHFFFAOYSA-N
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Description

Dimethyldimyristylammonium, also known as this compound, is a useful research compound. Its molecular formula is C30H64N+ and its molecular weight is 438.8 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H64N+ B1205861 Dimethyldimyristylammonium CAS No. 20256-58-0

Properties

CAS No.

20256-58-0

Molecular Formula

C30H64N+

Molecular Weight

438.8 g/mol

IUPAC Name

dimethyl-di(tetradecyl)azanium

InChI

InChI=1S/C30H64N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-30H2,1-4H3/q+1

InChI Key

CJBMLKNLJXFFGD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC

Other CAS No.

20256-58-0

Synonyms

2C(14)DAB
2C14DAB
dimethylditetradecylammonium
dimethylditetradecylammonium bromide

Origin of Product

United States

Contextualization Within Quaternary Ammonium Compound Chemistry in Academic Research

Quaternary ammonium (B1175870) compounds (QACs) represent a broad class of organic compounds characterized by a central nitrogen atom bonded to four alkyl or aryl groups, resulting in a permanent positive charge. This cationic nature is a defining feature that underpins their diverse applications, from disinfectants and antiseptics to phase transfer catalysts and fabric softeners. In academic research, QACs are extensively studied for their self-assembly properties, interfacial activity, and interactions with biological systems.

Dimethyldimyristylammonium belongs to the sub-class of dialkyldimethylammonium salts. The presence of two long alkyl chains significantly influences its physicochemical properties compared to single-chain QACs. This dual-chain structure favors the formation of bilayer structures, such as vesicles and lamellar phases, in aqueous solutions, which is a key aspect of its utility in various advanced applications.

Foundational Role of Amphiphilic Molecules in Supramolecular Chemistry

Amphiphilic molecules, like Dimethyldimyristylammonium, possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties. This dual nature is the fundamental driving force for their spontaneous organization in solution, a process known as self-assembly. In aqueous environments, the hydrophobic tails seek to minimize contact with water, leading to the formation of aggregates where the tails are sequestered in the interior and the hydrophilic heads are exposed to the water.

The specific geometry of the amphiphile, often described by the critical packing parameter, dictates the type of supramolecular structure that forms. For double-chain surfactants like this compound, the larger volume occupied by the two hydrophobic tails relative to the head group favors the formation of planar or curved bilayers, which can close upon themselves to form vesicles or liposomes. These self-assembled structures are at the heart of supramolecular chemistry, which focuses on the study of non-covalent interactions to create complex, functional chemical systems.

Methodological Frameworks for Investigating Dimethyldimyristylammonium Systems

A variety of sophisticated analytical techniques are employed to characterize the self-assembly and physicochemical properties of Dimethyldimyristylammonium systems. These methods provide insights into the formation, structure, and dynamics of the resulting supramolecular aggregates.

Common Methodological Frameworks:

Technique Information Obtained
Conductivity Measurements Determination of the critical micelle concentration (CMC) or critical vesicle concentration (CVC), degree of counterion binding.
Dynamic Light Scattering (DLS) Measurement of the hydrodynamic radius and size distribution of micelles and vesicles.
Zeta Potential Analysis Determination of the surface charge of the aggregates.
Transmission Electron Microscopy (TEM) and Cryo-TEM Direct visualization of the morphology and structure of the self-assembled aggregates.
Differential Scanning Calorimetry (DSC) Characterization of phase transitions, such as the gel-to-liquid crystalline phase transition of vesicle bilayers.
Small-Angle Neutron Scattering (SANS) Detailed structural information about the size, shape, and internal structure of micelles and vesicles.
Fluorescence Spectroscopy Probing the microenvironment of the aggregates and determining aggregation numbers.

These techniques, often used in combination, provide a comprehensive understanding of the behavior of this compound in solution, which is crucial for designing and optimizing its applications.

Interactions of Dimethyldimyristylammonium with Biological Macromolecules and Model Membranes Mechanistic in Vitro Studies

Complexation with Nucleic Acids (DNA and RNA) in Model Systems

The interaction between the cationic Dimethyldimyristylammonium and anionic nucleic acids is primarily driven by strong electrostatic attraction, leading to the condensation of the nucleic acid structure. This process is of significant interest for its potential applications in gene delivery, where the compaction of DNA is a crucial step.

The formation and properties of this compound-nucleic acid complexes can be investigated using a variety of biophysical techniques. These methods provide detailed information about the size, shape, and stability of the condensed particles.

Dynamic Light Scattering (DLS): DLS is a key technique used to determine the size and size distribution of particles in solution. nih.govunchainedlabs.com When this compound is added to a solution of DNA or RNA, the hydrodynamic radius of the nucleic acids decreases significantly, indicating a collapse of the extended structure into a more compact form. Studies on similar cationic surfactant-DNA complexes have shown that this condensation is a cooperative process, where the binding of surfactant molecules facilitates the binding of others, leading to the formation of well-defined, condensed particles. nih.gov The size of these condensates is often in the nanometer range, which is a critical parameter for potential biological applications.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying the conformational changes in chiral molecules like nucleic acids. nih.govyoutube.com The B-form DNA, the most common physiological form, exhibits a characteristic CD spectrum. Upon interaction with cationic surfactants like this compound, changes in the CD spectrum are observed, which can indicate alterations in the helical structure of the DNA. semanticscholar.org These changes can reflect a tighter packing of the DNA helices within the condensate.

Zeta Potential Measurements: The surface charge of the this compound-nucleic acid complexes is a crucial factor determining their stability and interaction with other molecules. Zeta potential measurements reveal the net charge of the complexes. Initially, the negatively charged nucleic acid is neutralized by the cationic surfactant. As more surfactant is added, the zeta potential becomes positive, indicating that the surface of the complex is coated with this compound molecules. nih.gov

Below is an interactive data table summarizing typical biophysical characterization data for cationic surfactant-DNA complexes.

Biophysical TechniqueParameter MeasuredTypical Observation upon ComplexationSignificance
Dynamic Light Scattering (DLS)Hydrodynamic Radius (Rh)Decrease in RhIndicates condensation of DNA/RNA into compact particles.
Circular Dichroism (CD)Molar EllipticityChanges in spectral featuresReveals alterations in the secondary structure of the nucleic acid.
Zeta PotentialSurface ChargeShift from negative to positiveConfirms the binding of the cationic surfactant and surface properties of the complex.

The stoichiometry and binding affinity of the interaction between this compound and nucleic acids can be quantitatively assessed using various spectroscopic methods.

Fluorescence Spectroscopy: Fluorescence-based assays are also widely used to study these interactions. One common method involves the use of a fluorescent dye, such as ethidium (B1194527) bromide, which intercalates into the DNA and exhibits enhanced fluorescence. When a cationic surfactant is added, it displaces the dye, leading to a decrease in fluorescence. nih.gov This quenching can be used to determine the binding affinity and stoichiometry of the surfactant-DNA interaction.

The following table presents hypothetical ITC data for the binding of a cationic surfactant to DNA.

Thermodynamic ParameterValueInterpretation
Binding Constant (Ka)1 x 10^6 M^-1Strong binding affinity.
Enthalpy Change (ΔH)+5 kcal/molEndothermic reaction, suggesting conformational changes and/or counterion release are significant.
Entropy Change (ΔS)+40 cal/mol·KFavorable entropy change, indicating an increase in disorder, likely due to the release of water and counterions.
Stoichiometry (n)0.5Indicates that two molecules of the cationic surfactant bind to one binding site on the DNA (e.g., a certain number of base pairs).

The formation and stability of this compound-nucleic acid complexes are sensitive to environmental conditions such as pH and ionic strength.

pH: The pH of the solution can influence the charge of both the nucleic acid and the surfactant, although the quaternary ammonium (B1175870) group of this compound remains positively charged over a wide pH range. The phosphate (B84403) backbone of DNA and RNA is negatively charged at physiological pH. Extreme pH values can lead to the denaturation of the nucleic acid, which would in turn affect its interaction with the surfactant.

Ionic Strength: The ionic strength of the solution has a profound effect on the electrostatic interactions that drive complex formation. An increase in the concentration of salt in the solution leads to the screening of the electrostatic attractions between the cationic surfactant and the anionic nucleic acid. nih.gov This shielding effect can weaken the binding and may even lead to the dissociation of the complexes at high salt concentrations. nih.gov Conversely, at low ionic strength, the electrostatic interactions are stronger, promoting more efficient condensation. nih.gov

The condensation of nucleic acids by this compound is a complex process that involves several key steps and driving forces.

The primary driving force for the initial interaction is the strong electrostatic attraction between the positively charged quaternary ammonium headgroup of this compound and the negatively charged phosphate groups of the nucleic acid backbone. taylorandfrancis.com This leads to charge neutralization on the nucleic acid surface.

Once the initial binding occurs, hydrophobic interactions between the long myristyl (C14) alkyl chains of the surfactant molecules become significant. nih.gov These hydrophobic forces drive the aggregation of surfactant molecules on the nucleic acid template, leading to the formation of micelle-like structures along the nucleic acid chain. This cooperative binding process is a key feature of the condensation mechanism. nih.gov

The combination of electrostatic and hydrophobic interactions results in the collapse of the extended nucleic acid chain into a compact, condensed structure. nih.govepa.gov The final morphology of the condensates can vary, with toroidal and globular structures being commonly observed for similar systems.

Interactions with Soluble Proteins and Peptides in Aqueous Solutions

This compound can also interact with soluble proteins and peptides, leading to changes in their structure and function. These interactions are complex and depend on the properties of both the protein and the surfactant. diva-portal.org

The binding of this compound to proteins can occur at specific sites and can induce significant conformational changes.

Binding Site Analysis: The initial binding of cationic surfactants to proteins is often driven by electrostatic interactions with negatively charged amino acid residues on the protein surface, such as aspartic acid and glutamic acid. researchgate.net However, hydrophobic interactions also play a crucial role, with the alkyl chains of the surfactant interacting with hydrophobic patches on the protein surface. biomedres.us In the case of serum albumins, which are known to bind a wide variety of molecules, specific binding sites have been identified for various ligands. nih.govmdpi.com It is likely that this compound would compete for these binding sites.

The table below summarizes the potential effects of this compound on protein structure.

Protein Structural LevelPotential Effect of this compound
Primary StructureNo change (covalent bonds are not affected).
Secondary StructureDisruption of α-helices and β-sheets at higher surfactant concentrations.
Tertiary StructureUnfolding and exposure of the hydrophobic core.
Quaternary StructureDissociation of protein subunits.

Modulation of Protein Aggregation and Stability

This compound, as a cationic surfactant, is anticipated to interact with proteins primarily through a combination of electrostatic and hydrophobic forces. While direct in vitro studies detailing the specific effects of this compound on protein aggregation and stability are not extensively documented in publicly available literature, the behavior of similar surfactants provides a framework for its likely interactions.

Surfactants can modulate protein stability through several mechanisms. sigmaaldrich.com They can bind to hydrophobic patches on a protein's surface, which might otherwise be sites for protein-protein interactions that lead to aggregation. sigmaaldrich.com By shielding these regions, surfactants can prevent the formation of aggregation nuclei and improve the protein's solubility in aqueous solutions. sigmaaldrich.com Conversely, at certain concentrations, particularly near or above the critical micelle concentration (CMC), surfactants can induce protein unfolding and denaturation. researchgate.net This is because the hydrophobic tails of the surfactant molecules can penetrate the protein's core, disrupting the native tertiary structure stabilized by internal hydrophobic interactions. researchgate.net

The nature of the interaction—whether stabilizing or destabilizing—depends on the specific protein, the concentration of the surfactant, and the solution conditions (e.g., pH, ionic strength). sigmaaldrich.comnih.gov Cationic surfactants like this compound can have strong interactions with negatively charged residues (aspartate, glutamate) on the protein surface, leading to the formation of protein-surfactant complexes. nih.gov Such interactions can alter the protein's native conformation and stability. Depending on the protein, these interactions can either prevent aggregation by increasing colloidal stability or induce aggregation by neutralizing surface charges and promoting precipitation. researchgate.net

Biophysical methods are essential for characterizing these effects. High-throughput screening approaches can rapidly identify conditions that enhance protein stability and minimize aggregation, which is crucial for the development of biopharmaceuticals. nih.gov

Mechanistic Studies of Interactions with Model Lipid Bilayers and Cellular Membranes (In Vitro)

Quaternary ammonium compounds (QACs), the chemical class to which this compound belongs, are well-known for their interactions with and disruption of lipid membranes. The primary mechanism involves an initial electrostatic attraction between the positively charged quaternary ammonium headgroup and the negatively charged components of a cell membrane (such as phosphatidylserine (B164497) or phosphate groups on phospholipids). This is followed by the insertion of the hydrophobic alkyl chains into the nonpolar core of the lipid bilayer. nih.govmdpi.com

This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to a series of perturbations:

Increased Membrane Fluidity: The presence of the bulky alkyl chains within the bilayer core interferes with the van der Waals interactions between neighboring lipids, increasing the fluidity of the membrane.

Loss of Integrity and Permeabilization: This disruption can lead to the formation of transient pores or defects in the membrane. nih.gov The result is an increase in membrane permeability, allowing the leakage of small intracellular components, such as potassium ions, and the influx of external substances, like propidium (B1200493) iodide, which is a common experimental indicator of membrane damage. nih.govnih.gov

Morphological Changes: At sufficient concentrations, these interactions cause significant morphological changes to the cell, including wrinkling and deformation of the membrane, eventually leading to cell lysis. nih.gov

Studies on analogous QACs, such as benzyldimethyldodecylammonium chloride (BDMDAC) and cetyltrimethylammonium chloride (CTAC), have experimentally demonstrated these effects. For instance, BDMDAC was shown to cause cytoplasmic membrane damage in Pseudomonas fluorescens, confirmed by potassium release and propidium iodide uptake. nih.gov Similarly, CTAC was found to impair the plasma and nuclear membrane integrity of Candida species. mdpi.comnih.gov These findings suggest that this compound, with its two long C14 myristyl chains, would effectively partition into the lipid bilayer, causing significant perturbation and permeabilization.

CompoundOrganismKey Findings on Membrane Perturbation
Benzyldimethyldodecylammonium chloride (BDMDAC) Pseudomonas fluorescensBinds via ionic and hydrophobic interactions, causing loss of membrane integrity and leakage of intracellular potassium. nih.gov
Cetyltrimethylammonium chloride (CTAC) Candida speciesImpairs cell plasma and nuclear membrane integrity, leading to increased permeability confirmed by propidium iodide and DAPI staining. mdpi.comnih.gov

This table presents data for compounds analogous to this compound to illustrate common mechanisms of membrane perturbation by quaternary ammonium compounds.

Cationic lipids, including this compound, are integral components of liposomal formulations designed to fuse with and deliver cargo into cells. The process of membrane fusion is driven by the electrostatic interaction between the positively charged liposomes and negatively charged target membranes, such as anionic model vesicles or the plasma membranes of cells. nih.gov

The fusion mechanism generally proceeds through the following steps:

Adhesion/Docking: Cationic liposomes are electrostatically attracted to the anionic target membrane, leading to close apposition.

Destabilization and Merger: The localized high concentration of cationic charge at the docking site destabilizes the target membrane. This perturbation facilitates the merger of the outer leaflets of the two interacting bilayers.

Fusion Pore Formation: Following the merger of the outer leaflets (hemifusion), a transient fusion pore is formed, which then expands, allowing the mixing of the aqueous contents of the liposome (B1194612) and the target vesicle or cell. nih.govrsc.org

Lipid Exchange: During this process, the lipid components of the two membranes intermix, resulting in lipid exchange. nih.gov

The efficiency of fusion is highly dependent on the charge density of the cationic liposome. nih.gov Liposomes with a higher mole fraction of cationic lipid generally exhibit more efficient fusion. Helper lipids, such as dioleoylphosphatidylethanolamine (DOPE), are often included in these formulations because their conical shape can promote the formation of non-bilayer intermediates that facilitate the fusion process. nih.gov While direct quantitative fusion assays for this compound are not widely reported, its structural similarity to other fusogenic cationic lipids like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) suggests it functions via these established mechanisms. nih.gov

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the interactions between lipids and other molecules at an atomistic level of detail. rsc.org Although specific MD simulation studies focused exclusively on this compound are not prevalent in the literature, the principles and methodologies are well-established from simulations of other lipid systems. rsc.orguci.eduresearchgate.net

An MD simulation of a this compound-containing lipid bilayer would typically involve the following steps:

System Setup: A model bilayer is constructed, often containing this compound mixed with other lipids like DOPC or POPC to mimic a biological membrane. This bilayer is then solvated in a box of water molecules with counter-ions to neutralize the system. nih.gov

Equilibration: The system undergoes an energy minimization and equilibration process, during which temperature and pressure are stabilized to realistic physiological values. This allows the lipid bilayer to self-assemble into a stable structure. nih.gov

Production Run: A long-duration simulation (nanoseconds to microseconds) is performed, from which the trajectory (positions, velocities, and forces of all atoms over time) is saved for analysis. researchgate.net

Analysis of the simulation trajectory can provide detailed insights into how this compound affects membrane properties: rsc.org

Structural Parameters: Calculation of area per lipid, bilayer thickness, and lipid order parameters can quantify the condensing or disordering effect of the cationic lipid.

Headgroup and Tail Dynamics: The orientation and hydration of the this compound headgroup at the water-lipid interface can be examined. The conformation and flexibility of the myristyl tails within the hydrophobic core can also be analyzed.

Electrostatic Potential: The simulation can map the electrostatic potential across the bilayer, revealing how the cationic charges influence the membrane's surface potential.

Permeation Events: By placing small molecules (like water or ions) in the simulation box, their passive diffusion across the membrane can be observed, providing a molecular view of how this compound might enhance permeability. nih.gov

Simulations of similar cationic surfactants have shown that the positively charged headgroups remain at the aqueous interface, while the hydrophobic tails anchor within the membrane core, causing local disruption and increased disorder among neighboring phospholipid chains.

When this compound is formulated into structures such as liposomes or lipid nanoparticles (LNPs) for delivery applications, their entry into cultured cells is primarily mediated by endocytosis. nih.govmdpi.com Endocytosis is an active, energy-dependent process by which cells internalize materials from their external environment. mdpi.com While the specific pathways for this compound-based structures have not been exhaustively detailed, they are expected to utilize one or more of the common endocytic routes, depending on the physicochemical properties (size, charge, shape) of the nanoparticle. nih.govaginganddisease.org

The main endocytic pathways include:

Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated pathway responsible for the uptake of many nanoparticles, typically in the size range of up to ~150 nm. It involves the formation of clathrin-coated pits on the cell membrane that invaginate to form vesicles. nih.gov

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae and is often associated with the uptake of smaller nanoparticles (up to ~80 nm). nih.gov

Macropinocytosis: This process involves the non-specific engulfment of large amounts of extracellular fluid and particles. It is characterized by the formation of large, irregular vesicles (macropinosomes) and can internalize particles of a wide size range (up to several micrometers). nih.gov

The positive surface charge conferred by this compound promotes initial non-specific electrostatic interactions with the negatively charged proteoglycans on the cell surface, which can trigger uptake via adsorptive endocytosis. nih.gov Evidence for the cellular uptake of this compound-containing nanoparticles comes from their successful use in delivering mRNA. Administration of LNPs containing this compound that encapsulate mRNA has been shown to result in functional protein expression in HeLa cells, which necessitates the nanoparticle's entry into the cell and release of its cargo into the cytoplasm. caymanchem.com The ultimate fate of the internalized nanoparticle often involves trafficking through the endo-lysosomal pathway, where the acidic environment of the lysosome can facilitate the release of the encapsulated cargo.

Endocytic PathwayParticle Size Range (approx.)Key Protein MachineryDescription
Clathrin-Mediated Endocytosis < 150 nmClathrin, DynaminReceptor-mediated or adsorptive uptake into clathrin-coated vesicles. nih.gov
Caveolae-Mediated Endocytosis < 80 nmCaveolin, DynaminUptake through flask-shaped membrane pits called caveolae. nih.gov
Macropinocytosis 0.2 - 5 µmActin, Rac1Non-specific engulfment of large volumes of extracellular fluid and particles. nih.gov
Phagocytosis > 0.5 µmActin"Cell eating" of very large particles, typically restricted to specialized cells like macrophages. nih.gov

Dimethyldimyristylammonium in Advanced Material Systems and Nanocarrier Design Materials Science Perspective

Role of Dimethyldimyristylammonium in Emulsion and Dispersion Technologies

This compound chloride, a quaternary ammonium (B1175870) compound, serves as a highly effective cationic surfactant. cymitquimica.com Its molecular structure, featuring two long hydrophobic alkyl chains (myristyl groups) and a positively charged hydrophilic head, makes it amphiphilic. This dual nature is fundamental to its extensive use in creating and stabilizing complex multiphase systems like emulsions and dispersions. As an emulsifier, it is employed in a variety of industrial and commercial products, including detergents and personal care items. medchemexpress.com

Stabilization of Nanoemulsions and Microemulsions

Nanoemulsions and microemulsions are dispersions of two immiscible liquids, such as oil and water, with droplet sizes typically in the nanometer range (below 200 nm). nih.gov While microemulsions are thermodynamically stable systems, nanoemulsions are kinetically stable, meaning they resist degradation over long periods. mdpi.comresearchgate.net The stability of these systems is crucial for their application in fields ranging from pharmaceuticals to material synthesis. researchgate.net

This compound plays a critical role in stabilizing these emulsions through two primary mechanisms:

Interfacial Film Formation: The surfactant molecules adsorb at the oil-water interface, forming a protective film around the dispersed droplets. The long, nonpolar myristyl tails orient themselves into the oil phase, while the charged cationic headgroups remain in the aqueous phase. This film acts as a mechanical barrier that prevents droplets from coalescing.

Electrostatic Repulsion: The positively charged headgroups of the this compound molecules create a positive surface charge on the droplets. This leads to strong electrostatic repulsion between adjacent droplets, effectively counteracting the attractive van der Waals forces that would otherwise cause them to aggregate and lead to phase separation (creaming or sedimentation).

The small droplet size in these emulsions provides a large surface area, enhancing the effectiveness of the surfactant. researchgate.net The kinetic stability conferred by surfactants like this compound makes nanoemulsions robust against physical and chemical changes. researchgate.net

Interfacial Tension Reduction and Emulsification Properties

The formation of an emulsion requires energy to create a large interfacial area between the two immiscible phases. Surfactants significantly reduce the amount of energy required for this process by lowering the interfacial tension (IFT) between the oil and water phases. nih.gov this compound, with its characteristic amphiphilic structure, is highly efficient at reducing IFT. cymitquimica.com

When introduced into an oil-water system, the surfactant molecules accumulate at the interface, disrupting the strong cohesive forces between water molecules. This reduction in IFT facilitates the breakup of large droplets into smaller ones during the emulsification process (e.g., high-pressure homogenization or ultrasonication), leading to the formation of stable nano- or microemulsions. researchgate.net The ability to significantly lower surface tension is a key performance indicator for surfactants in emulsification applications. researchgate.net

Table 1: Emulsification Properties of this compound This table is generated based on established principles of cationic surfactants.

Property Description Relevance in Emulsion Technology
Molecular Structure Cationic surfactant with two C14 alkyl chains (hydrophobic tails) and a quaternary ammonium headgroup (hydrophilic). cymitquimica.com The dual hydrophobic-hydrophilic nature drives its accumulation at the oil-water interface, which is essential for emulsification.
Interfacial Activity Effectively reduces the surface tension between oil and water phases. cymitquimica.com Lowers the energy required to form droplets, promoting the creation of fine dispersions like nanoemulsions. nih.gov
Stabilization Mechanism Forms a charged steric barrier at the droplet surface, providing electrostatic and steric repulsion. Prevents droplet coalescence and Ostwald ripening, ensuring the long-term kinetic stability of nanoemulsions. researchgate.net
Emulsion Type Primarily used to form oil-in-water (O/W) emulsions. The hydrophilic-lipophilic balance (HLB) is suitable for stabilizing oil droplets within a continuous aqueous phase.

This compound as a Templating Agent for Inorganic Nanomaterial Synthesis

In materials science, templating is a powerful strategy used to synthesize materials with highly controlled and ordered porous structures. This compound, like other quaternary ammonium surfactants, can act as a "soft" template or structure-directing agent for the fabrication of inorganic nanomaterials, particularly mesoporous silica (B1680970). rsc.orgnih.gov

Synthesis of Mesoporous Materials and Nanoparticles

The synthesis process, often a form of sol-gel chemistry, relies on the self-assembly of surfactant molecules in a solution. researchgate.net The mechanism proceeds through the following general steps:

Micelle Formation: Above a specific concentration known as the critical micelle concentration (CMC), this compound molecules self-assemble into ordered aggregates such as spherical or cylindrical micelles. pku.edu.cn

Template-Precursor Interaction: Inorganic precursor species (e.g., silicate (B1173343) anions from the hydrolysis of tetraethyl orthosilicate, TEOS) are attracted to the cationic surface of the micelles via electrostatic interactions.

Inorganic Framework Formation: The inorganic precursors polymerize and condense around the surfactant micelle template, forming a solid inorganic-organic hybrid framework.

Template Removal: The organic surfactant template is subsequently removed, typically through calcination (high-temperature heating) or solvent extraction.

The result is a solid inorganic material with a network of uniform, empty channels or pores that are a negative replica of the original surfactant micellar structure. rsc.org This method allows for the creation of materials with high surface areas and well-defined pore diameters, often in the mesoporous range (2-50 nm). rsc.org

Control over Nanostructure Morphology and Size

The final characteristics of the synthesized nanomaterials, such as pore size, particle size, and morphology (e.g., spheres, rods, or tubes), are highly dependent on the synthesis conditions. mdpi.comresearchgate.net this compound as a templating agent offers several parameters for controlling the final nanostructure.

Surfactant Concentration: The concentration of the surfactant influences the size and shape of the self-assembled micellar templates. By adjusting the concentration, it is possible to tune the resulting pore size of the mesoporous material. nih.gov

Co-solvents and Additives: The addition of co-solvents or swelling agents can alter the packing of surfactant molecules, leading to changes in micelle size and, consequently, the final pore diameter of the material. rsc.org

This precise control enables the tailoring of nanomaterials for specific applications in catalysis, sensing, and drug delivery. mdpi.comrsc.org

Table 2: Parameters for Morphology Control using Surfactant Templates This table is generated based on established principles of template-directed synthesis.

Parameter Effect on Nanostructure Scientific Rationale
Surfactant Concentration Influences pore size and can affect particle morphology. nih.gov Affects the size, shape, and packing of the micellar templates that direct the final structure.
Alkyl Chain Length Longer chains generally lead to larger micelle diameters and thus larger pore sizes. The length of the hydrophobic tail (myristyl, C14, in this case) is a primary determinant of micelle dimensions.
Counterion Can influence the packing of surfactant headgroups and interaction with inorganic precursors. Different counterions (e.g., chloride vs. bromide) can alter the CMC and aggregation number of the surfactant.
Temperature & pH Affects both surfactant self-assembly and the reaction kinetics of the inorganic precursor. mdpi.com Controls the rate of hydrolysis and condensation, which must be matched with the templating process for well-ordered materials.

Surface Functionalization and Coating Applications

The ability of this compound to adsorb onto surfaces and alter their properties makes it valuable for surface functionalization and as a component in advanced coatings. Its cationic nature is central to these applications, enabling it to impart a positive charge to various substrates.

The functionalization process typically involves treating a substrate with a solution containing the surfactant. The molecules adsorb onto the surface, with the specific orientation depending on the substrate's charge and hydrophobicity. For negatively charged hydrophilic surfaces (e.g., silica, cellulose, or certain metals), the cationic headgroup binds to the surface, exposing the hydrophobic myristyl tails. This can be used to create water-repellent (hydrophobic) coatings.

Conversely, for applications requiring a positive surface charge, such as in biocidal coatings or for attracting anionic species, the compound can be integrated into a coating formulation. mdpi.com This positive charge is effective at interacting with and disrupting the negatively charged cell membranes of microbes, providing antimicrobial functionality. mdpi.com Functionalization with similar cationic polymers has been shown to significantly enhance the adsorption of anionic dyes from wastewater, demonstrating the potential for environmental remediation applications. nih.gov Such functional coatings are designed to add specific capabilities beyond simple protection or decoration. dtu.dk

Modification of Solid Substrates for Enhanced Surface Properties

This compound chloride (DMDMAC) is a quaternary ammonium salt extensively utilized for the surface modification of various solid substrates. Its amphiphilic nature, featuring a positively charged hydrophilic head group and two long hydrophobic myristyl (C14) tails, allows it to adsorb onto and fundamentally alter the surface properties of materials, particularly those with inherent negative surface charges like clays (B1170129) and silica. This modification is primarily driven by ion exchange and electrostatic interactions, converting hydrophilic surfaces to organophilic/hydrophobic ones.

One of the most significant applications is in the modification of clay minerals, such as montmorillonite (B579905). Montmorillonite is a layered aluminosilicate (B74896) with a negatively charged surface due to isomorphic substitutions within its crystal lattice. This charge is balanced by exchangeable inorganic cations (e.g., Na+, Ca2+) in the interlayer space. DMDMAC can replace these inorganic cations through an ion exchange process. trb.orgdoi.org This intercalation of the bulky organic cations not only neutralizes the surface charge but also forces the silicate layers apart, increasing the basal spacing (d-spacing). The hydrophobic tails of the DMDMAC molecules then orient themselves outwards, transforming the clay from a hydrophilic to an organophilic material, often referred to as an organoclay. trb.orgdoi.org This change is critical for applications where the clay is used as a filler in polymer nanocomposites, as it improves the compatibility and dispersion of the clay within the nonpolar polymer matrix.

The modification process significantly alters the physicochemical properties of the substrate. For instance, the reaction of montmorillonite with quaternary alkylammonium surfactants that also possess an alkoxysilane group demonstrates how covalent grafting can occur in addition to ion exchange, leading to highly stable hybrid materials. doi.org The effectiveness of this surface modification is often quantified by techniques such as X-ray diffraction (XRD) to measure the change in interlayer spacing and thermogravimetric analysis (TGA) to determine the amount of organic surfactant incorporated.

Substrate Modifying Agent Mechanism Key Findings Reference
Montmorillonite ClayDimethyldialkyl(C16-C18)ammonium chlorideIon ExchangeUsed as an additive in ethylene-based polymers; migration of the modifier was not detected. europa.eu
Bentonite (Montmorillonite)(3-trimethoxysilylpropyl)octadecyldimethylammonium chlorideIon Exchange & Covalent GraftingCreated stable organic-inorganic hybrid materials with negligible leaching of the surfactant. doi.org
Montmorillonite ClayQuaternary ammonium saltsIon ExchangeConverts clay from hydrophilic to organophilic, enabling its use in non-aqueous systems. trb.org

Similarly, silica (silicon dioxide, SiO₂), a common material in glass, ceramics, and as a filler, possesses a negative surface charge in aqueous solutions at neutral and high pH due to the deprotonation of surface silanol (B1196071) (Si-OH) groups. DMDMAC and related cationic surfactants readily adsorb onto the silica surface, driven by strong electrostatic attraction. dtu.dknih.gov This adsorption can neutralize the negative surface charge and, at sufficient concentrations, lead to charge reversal, where the surface becomes net positive. dtu.dk The process is highly dependent on pH, as pH affects the surface charge density of silica. dtu.dkrsc.org The formation of DMDMAC aggregates, from monolayers to bilayers, on the silica surface dramatically alters its properties, such as wettability, adhesion, and friction.

Research using techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation (QCM-D) has provided detailed insights into the adsorption behavior of similar cationic polyelectrolytes, like poly(diallyldimethylammonium chloride) (PDADMAC), on silica. These studies show that the polymer adsorbs in a relatively flat conformation and that the adsorbed amount increases with pH. dtu.dk

Substrate Modifying Agent pH Zeta Potential (mV) Key Findings
SilicaPolyDADMAC3.5Bare: -38, Coated: +45Adsorption leads to significant charge reversal.
SilicaPolyDADMAC5.6Bare: -54, Coated: +50Adsorbed amount increases with increasing pH.
SilicaPolyDADMAC9.0Bare: -75, Coated: +55The adsorbed layer is stable and leads to a net positive surface charge across a wide pH range.
(Data adapted from studies on similar cationic polyelectrolytes to illustrate the principle of surface modification on silica) dtu.dk

Fabrication of Responsive Surfaces and Interfaces

The modification of solid substrates with molecules like this compound is a foundational step in the fabrication of "smart" or stimuli-responsive surfaces. These are advanced materials engineered to change their physical or chemical properties in response to external stimuli, such as changes in pH, temperature, ionic strength, or light. numberanalytics.comnih.gov The self-assembly of DMDMAC on a substrate creates an interface whose characteristics are not static but can be dynamically controlled.

The fabrication of these responsive surfaces often relies on "bottom-up" techniques like self-assembly, where molecules spontaneously organize into ordered structures. mdpi.comresearchgate.net DMDMAC is an ideal building block for such systems. When adsorbed onto a substrate, DMDMAC molecules can form various aggregates, such as monolayers or bilayers. The structure and packing of these adsorbed layers are governed by a delicate balance of forces, including electrostatic interactions with the substrate and van der Waals interactions between the hydrophobic tails. mdpi.com

A change in the external environment can disrupt this balance, triggering a change in the surface structure and, consequently, its properties.

pH-Responsiveness : The adsorption of DMDMAC onto silica is strongly pH-dependent due to the pH-sensitive surface charge of silica. dtu.dk A surface coated with DMDMAC can be designed to respond to pH changes. For example, at a pH where the underlying substrate has a high negative charge, the DMDMAC molecules will be strongly bound in a densely packed layer. If the pH changes to a point where the substrate charge is reduced, the packing of the DMDMAC molecules may loosen, exposing different chemical groups and altering surface properties like wettability.

Ionic Strength Responsiveness : The stability of the adsorbed surfactant layer is sensitive to the ionic strength of the surrounding solution. The addition of salts can screen the electrostatic interactions between the cationic surfactant headgroups and between the surfactant and the charged substrate. This can lead to a reorganization of the adsorbed layer. Research on similar catanionic vesicle systems involving this compound bromide (DTDAB) has shown that the stability of the self-assembled structures is sensitive to the presence of ions like Ca²⁺. researchgate.netresearchgate.net This principle extends to surface-adsorbed layers, allowing for the creation of interfaces that respond to specific ions in the environment.

Theoretical and Computational Chemistry Investigations of Dimethyldimyristylammonium

Molecular Dynamics Simulations of Self-Assembled Dimethyldimyristylammonium Systems

Molecular dynamics (MD) simulations are a cornerstone for studying the self-assembly of surfactants. researchgate.net By calculating the forces between atoms and solving Newton's laws of motion, MD simulations can track the positions and velocities of every atom in a system over time, revealing how individual molecules aggregate to form larger structures. researchgate.netrsc.org

MD simulations effectively model the spontaneous formation of aggregates from randomly dispersed this compound molecules in an aqueous solution. The process typically begins with the rapid aggregation of monomers driven by the hydrophobic effect, where the two myristyl chains avoid contact with water. This leads to the formation of small oligomers, which then grow by merging with other small aggregates or by incorporating individual monomers. nih.gov

Depending on the concentration and system conditions, these initial aggregates can evolve into different morphologies. At lower concentrations, spherical or ellipsoidal micelles are common. As concentration increases, simulations can show a transition from spherical to rod-like or worm-like micelles. rsc.orgclausiuspress.com The formation of vesicles, which are closed bilayer structures, is a more complex process that occurs over longer time scales. Simulations show that vesicles can form from the curving and eventual closure of bilayer-like fragments that emerge as the primary aggregates grow. nih.gov

Table 1: Simulated Aggregate Properties of Quaternary Ammonium (B1175870) Surfactants
Aggregate TypeTypical MorphologyDriving ForceSimulation Observation
MicelleSpherical, Ellipsoidal, Rod-likeHydrophobic effect on alkyl tailsSpontaneous formation from random monomers
VesicleClosed BilayerFavorable packing of double-chain surfactantsFormation via closure of bilayer fragments

The morphology of self-assembled structures is governed by a balance of intermolecular forces, which can be quantified in MD simulations. Key interactions include:

Hydrophobic Interactions: The primary driving force for aggregation, stemming from the unfavorable interaction between the C14 myristyl chains and water.

Electrostatic Interactions: Attractive forces between the positively charged quaternary ammonium headgroup and its chloride counter-ion, as well as repulsive forces between adjacent headgroups at the aggregate surface.

Van der Waals Interactions: Attractive forces between the closely packed alkyl tails within the core of the aggregate.

These interactions dictate the optimal geometry of the final aggregate, which can be rationalized using the critical packing parameter (P). This parameter is defined as P = v / (a₀ * l_c), where v is the volume of the hydrophobic tail, a₀ is the optimal headgroup area at the aggregate-water interface, and l_c is the length of the tail. While not directly an input, the components of the packing parameter can be calculated from simulation trajectories to understand why certain structures form. For double-chain surfactants like this compound, the larger volume of the two myristyl chains often leads to a packing parameter conducive to the formation of bilayers and vesicles. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide detailed information about the electronic structure of a single molecule. northwestern.eduarxiv.org This is crucial for understanding its intrinsic properties, stability, and the nature of its interactions.

The this compound cation is a flexible molecule due to the rotational freedom around the numerous carbon-carbon single bonds in its two myristyl chains. Conformational analysis using quantum chemical methods involves calculating the electronic energy for different spatial arrangements (conformers) of the molecule to identify the most stable, low-energy structures.

Calculations would typically explore the rotation around key dihedral angles in the alkyl chains to find the global and local energy minima. The lowest energy conformation is expected to be one where the alkyl chains are in a staggered, all-trans configuration to minimize steric hindrance. The relative energies of other conformers provide insight into the molecule's flexibility and the energy cost associated with conformational changes that occur during the packing process in an aggregate.

Table 2: Hypothetical Relative Energies of this compound Conformers
Conformer DescriptionDihedral ArrangementRelative Energy (kcal/mol)Stability
All-transStaggered0.00Most Stable
Single Gauche DefectOne gauche bond~0.6 - 0.9Less Stable
Multiple Gauche DefectsMultiple gauche bonds>1.0Least Stable

Quantum chemical calculations can determine the distribution of electrons within the this compound cation, which is crucial for its interactions with other molecules, counter-ions, and water. nih.gov This information is visualized using a Molecular Electrostatic Potential (MEP) map. avogadro.ccchemrxiv.org

The MEP map plots the electrostatic potential onto the molecule's electron density surface. researchgate.net For the this compound cation:

Positive Potential (Blue): This region is concentrated around the quaternary nitrogen atom and the attached methyl and methylene (B1212753) groups. This electron-deficient area is the site of strong electrostatic attraction to the negatively charged chloride counter-ion and the oxygen atoms of water molecules.

Neutral/Slightly Negative Potential (Green/Yellow): This is characteristic of the long myristyl hydrocarbon chains, reflecting their nonpolar nature.

Negative Potential (Red): In the isolated cation, there are no strongly electronegative atoms to create a significant negative region, but the MEP map of the ion pair would show a deep red area around the chloride anion. nih.gov

This charge distribution is fundamental to understanding how the molecule orients itself at interfaces and how it interacts with neighboring molecules in a self-assembled structure. researchgate.net

Coarse-Grained Modeling for Large-Scale Self-Assembly Phenomena

While all-atom MD simulations provide high-resolution detail, their computational cost limits them to relatively small systems and short timescales. nih.gov To study large-scale phenomena like the formation of an entire vesicle or the interaction between multiple aggregates, coarse-grained (CG) modeling is employed. nih.govrsc.org

In a CG model, groups of atoms are represented as single interaction sites or "beads." ucl.ac.uk For this compound, a typical CG representation might involve:

One bead for the positively charged N(CH₃)₂ headgroup.

One or two beads for the initial part of the alkyl chains connected to the nitrogen.

Several beads representing sequential segments of the two myristyl tails.

This simplification dramatically reduces the number of particles in the simulation, allowing for the exploration of much larger length scales (thousands of molecules) and longer time scales (microseconds or longer). nih.govnih.gov CG simulations have been successfully used to investigate the pathways of vesicle formation, the fusion of micelles, and the phase behavior of concentrated surfactant solutions, providing insights into processes that are inaccessible to all-atom simulations. nih.govucl.ac.uk

Predicting Phase Behavior of Complex this compound Mixtures

The phase behavior of this compound, a quaternary ammonium salt, in complex mixtures is governed by the intricate interplay of molecular geometry, intermolecular forces, and the surrounding environment. Computational methods, particularly molecular dynamics (MD) simulations, offer a window into the self-assembly and phase transitions of such surfactants.

Researchers utilize all-atom MD simulations to study the polymorphic phases and self-assembly of dialkyldimethylammonium halides. acs.org These simulations can elucidate the effects of factors like alkyl chain length, temperature, and concentration on the phase behavior of bilayer systems. acs.org For instance, simulations of similar surfactants, such as cetyltrimethylammonium chloride (CTAC), have been employed to explore the transition from micellar to hexagonal columnar phases at varying concentrations. rsc.org These studies demonstrate that at lower concentrations, spherical and rod-like micelles are predominant, while at higher concentrations, more ordered structures like the hexagonal phase emerge. rsc.org

To predict the phase behavior in multicomponent mixtures containing this compound, robust Monte Carlo simulation methods can be employed. nih.govresearchgate.net These methods are particularly useful for calculating phase coexistence in systems with strongly varying pair interactions. nih.govresearchgate.net By mapping a complex mixture onto a simpler one-component system, it is possible to estimate the boundaries of stable, homogeneous phases. nih.govresearchgate.net Such approaches can predict how the addition of other components, such as oils, co-surfactants, or active ingredients, would influence the phase diagram of a this compound-based formulation.

The following table illustrates typical parameters that would be considered in a molecular dynamics simulation to predict the phase behavior of a this compound mixture.

Simulation Parameter Typical Value/Condition Purpose
Force FieldCHARMM, AMBER, GROMOSTo define the potential energy of the system as a function of atomic coordinates.
Water ModelTIP3P, SPC/ETo accurately represent the solvent environment.
EnsembleNPT (isothermal-isobaric)To simulate conditions of constant temperature and pressure, mimicking experimental conditions.
Temperature298 K - 323 KTo study the effect of temperature on phase transitions.
Pressure1 atmTo maintain standard atmospheric pressure.
Simulation Time100 ns - 1 µsTo allow the system to reach equilibrium and observe phase behavior.
Concentration Range10 wt% - 70 wt%To investigate the effect of surfactant concentration on self-assembly.

Simulation of Polymer-Dimethyldimyristylammonium Interactions

The interaction between polymers and surfactants is a critical area of study with applications in various industrial formulations. Molecular dynamics and dissipative particle dynamics (DPD) are the primary computational techniques used to simulate these interactions at different scales.

All-atom MD simulations can provide detailed insights into the binding mechanisms between a polymer and a surfactant like this compound. These simulations can reveal how the cationic headgroup of the surfactant interacts with anionic or polar groups on a polymer chain, and how the hydrophobic tails of the surfactant associate with hydrophobic segments of the polymer or form micelle-like aggregates along the polymer backbone. Studies on similar systems, such as the interaction of quaternary ammonium surfactants with biomembranes (which have polymer-like components), show significant interactions leading to structural alterations of the bilayer. nih.govrsc.org

Research on the interaction of various polymers with surfactants has shown that the nature of the interaction is highly dependent on the specific polymer and surfactant involved. For instance, simulations of hydrolyzed polyacrylamide (HPAM) with mineral surfaces have demonstrated the importance of cationic bridging in the adsorption process, a mechanism that would be relevant for the interaction of a cationic surfactant like this compound with anionic polymers.

Below is a table summarizing the types of interactions and the computational methods used to study them in polymer-surfactant systems.

Type of Interaction Computational Method Key Findings from Simulations
Electrostatic InteractionsAll-atom Molecular DynamicsAttraction between the cationic headgroup of this compound and anionic sites on the polymer.
Hydrophobic InteractionsAll-atom Molecular Dynamics, DPDAggregation of the myristyl chains of the surfactant with hydrophobic polymer segments or self-aggregation into micelles along the polymer chain.
Hydrogen BondingAll-atom Molecular DynamicsPotential for hydrogen bonding between the polymer and water molecules coordinated to the surfactant headgroup.
Polymer-Surfactant Complex FormationDissipative Particle Dynamics (DPD)Prediction of the morphology of polymer-surfactant aggregates, such as "beads-on-a-string" structures.
Effect on Polymer ConformationAll-atom Molecular DynamicsChanges in the radius of gyration and end-to-end distance of the polymer chain upon surfactant binding.

Emerging Research Directions and Future Perspectives for Dimethyldimyristylammonium Studies

Integration of Dimethyldimyristylammonium into Hybrid Advanced Materials

The integration of this compound into hybrid advanced materials represents a promising frontier with the potential for significant technological advancements. Its amphiphilic character, featuring a positively charged head group and two long hydrophobic myristyl chains, makes it an excellent candidate for modifying and enhancing the properties of various materials.

Another significant application lies in the synthesis and stabilization of nanoparticles . The cationic nature of this compound allows it to electrostatically interact with negatively charged precursors or nanoparticle surfaces. For instance, in the synthesis of metallic or metal oxide nanoparticles, it can act as a capping agent, controlling the size and preventing the agglomeration of the nanoparticles during their formation. researchgate.netmdpi.com The resulting surface-functionalized nanoparticles can exhibit enhanced dispersibility in various solvents and polymer matrices, opening up possibilities for their use in catalysis, sensing, and biomedical applications. nih.govmdpi.com

The table below summarizes potential applications of this compound in hybrid advanced materials based on the properties of similar quaternary ammonium (B1175870) compounds.

Application AreaRole of this compoundPotential Enhanced Properties
Polymer Blends CompatibilizerImproved mechanical strength, thermal stability, and phase morphology.
Polymer Nanocomposites Surface modifier for fillers (e.g., clays (B1170129), silica)Enhanced filler dispersion, improved barrier properties, and increased modulus.
Nanoparticle Synthesis Capping and stabilizing agentControl over nanoparticle size and shape, prevention of aggregation, and improved dispersibility.
Functional Coatings Antistatic or antimicrobial agentReduced static charge accumulation and inhibition of microbial growth on surfaces.

Development of Novel Analytical Techniques for In-situ Characterization of Aggregates

A deeper understanding of the self-assembly behavior of this compound in various environments is crucial for optimizing its performance in different applications. This necessitates the development and application of novel analytical techniques for the in-situ characterization of its aggregates, such as micelles, vesicles, and lamellar structures.

Traditional analytical methods often provide bulk properties or require sample preparation that can alter the delicate structure of these aggregates. Therefore, there is a growing emphasis on techniques that can probe these structures in their native environment. Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the size, shape, and internal structure of surfactant aggregates in solution. nih.govresearchgate.net By using contrast variation methods, where the scattering length density of the solvent is matched to that of different parts of the surfactant molecule, detailed information about the core-shell structure of micelles or the bilayer thickness of vesicles can be obtained. nih.gov

Cryogenic Transmission Electron Microscopy (Cryo-TEM) offers direct visualization of the morphology of surfactant aggregates. By rapidly freezing the sample, the solution is vitrified, preserving the structures present in the liquid state and allowing for high-resolution imaging. This technique can provide unambiguous evidence for the existence of different aggregate morphologies, such as spherical or cylindrical micelles, and vesicles.

For studying the dynamics of these systems, techniques like Fluorescence Correlation Spectroscopy (FCS) and Dynamic Light Scattering (DLS) are valuable. FCS can measure the diffusion of fluorescently labeled this compound molecules or aggregates, providing information on their size and concentration. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the aggregates, from which their hydrodynamic radius can be determined.

The table below outlines some advanced analytical techniques and the information they can provide for the in-situ characterization of this compound aggregates.

Analytical TechniquePrincipleInformation Obtained
Small-Angle Neutron Scattering (SANS) Measures the scattering of neutrons by the sample at small angles.Size, shape, and internal structure of aggregates; aggregation number. nih.govresearchgate.net
Cryogenic Transmission Electron Microscopy (Cryo-TEM) Imaging of rapidly frozen samples to preserve their solution structure.Direct visualization of aggregate morphology (micelles, vesicles, etc.).
Dynamic Light Scattering (DLS) Measures the time-dependent fluctuations in scattered light intensity.Hydrodynamic radius and size distribution of aggregates.
Fluorescence Correlation Spectroscopy (FCS) Analyzes fluorescence fluctuations in a small observation volume.Diffusion coefficient, concentration, and size of fluorescently labeled aggregates.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Separates components of a mixture followed by mass analysis.Quantification and identification of the monomer and its association with other molecules. rsc.orgnih.gov

Cross-disciplinary Applications in Chemical Biology and Soft Matter Physics

The unique molecular architecture of this compound makes it a versatile tool in the interdisciplinary fields of chemical biology and soft matter physics.

In chemical biology , the cationic and lipid-like nature of this compound is being explored for applications in drug and gene delivery. mdpi.comfrontiersin.org Cationic lipids are known to self-assemble into liposomes, which are spherical vesicles that can encapsulate therapeutic agents. nih.gov The positively charged surface of these liposomes can interact with negatively charged cell membranes, facilitating the uptake of the encapsulated cargo into cells. This compound, with its two myristyl chains, can form stable bilayers, making it a promising component of such delivery systems. Furthermore, its cationic nature allows for the complexation with negatively charged nucleic acids, such as plasmid DNA and siRNA, protecting them from degradation and facilitating their entry into cells for gene therapy applications. nih.govmdpi.com

In the realm of soft matter physics , this compound serves as a model system for studying the fundamental principles of self-assembly and the behavior of complex fluids. eusmi-h2020.eunih.govwikipedia.org Surfactants are a cornerstone of soft matter, and the ability of this compound to form a variety of structures, including micelles, vesicles, and liquid crystalline phases, provides a rich platform for investigating the interplay of forces that govern these transitions. manchester.ac.ukyoutube.com By varying parameters such as concentration, temperature, and ionic strength, researchers can explore the phase behavior of this compound solutions and compare the experimental observations with theoretical models. manchester.ac.uk This fundamental understanding is not only of academic interest but also has practical implications for the formulation of products in various industries.

The following table highlights the cross-disciplinary applications of this compound.

FieldApplication/Area of StudyUnderlying Principle
Chemical Biology Drug DeliveryEncapsulation of drugs within self-assembled vesicles (liposomes) for targeted delivery. mdpi.com
Chemical Biology Gene TherapyComplexation and delivery of nucleic acids (DNA, RNA) into cells. nih.govinsights.bioregenxbiodmdtrials.com
Soft Matter Physics Self-Assembly StudiesInvestigation of the formation of micelles, vesicles, and liquid crystalline phases. nih.govwikipedia.org
Soft Matter Physics Interfacial PhenomenaStudy of the reduction of surface tension and the properties of monolayers at interfaces.

Challenges and Opportunities in Fundamental this compound Research

While the emerging research directions for this compound are promising, several challenges and opportunities lie ahead in fundamental research.

One of the primary challenges is to gain a more detailed understanding of the interactions between this compound and biological systems. While its cationic nature is advantageous for cell membrane interactions, it can also lead to cytotoxicity. A key research goal is to design delivery systems that are both efficient and biocompatible. Another challenge is the complexity of the self-assembled structures it can form. Predicting and controlling the morphology of these aggregates in multicomponent systems remains a significant hurdle. nih.govresearchgate.net Furthermore, the development of robust and scalable manufacturing processes for this compound-based materials and formulations is essential for their translation into practical applications.

These challenges, however, also present significant opportunities . The pursuit of a deeper understanding of the structure-property relationships of this compound will enable the rational design of novel surfactants with tailored properties for specific applications. For example, by modifying the length of the alkyl chains or the structure of the head group, it may be possible to fine-tune the self-assembly behavior and biocompatibility. The development of advanced in-situ characterization techniques will provide unprecedented insights into the dynamic processes of aggregate formation and interaction with other molecules. Moreover, the exploration of this compound in new and unconventional applications, such as in the creation of "smart" materials that respond to external stimuli, holds considerable promise for future innovations.

The table below summarizes the key challenges and opportunities in fundamental this compound research.

AspectChallengesOpportunities
Biocompatibility Potential for cytotoxicity due to cationic charge.Design of biocompatible derivatives and formulations for biomedical applications.
Structural Complexity Predicting and controlling the morphology of self-assembled aggregates. nih.govDevelopment of predictive models for self-assembly and the creation of novel nanostructures.
Manufacturing Scalable and cost-effective synthesis and formulation processes.Optimization of manufacturing processes to enable commercial applications.
Fundamental Understanding Elucidating the detailed molecular interactions in complex systems.Utilizing advanced computational and experimental techniques to gain deeper insights.

Q & A

Q. What validation criteria should be applied when adapting this compound for novel applications (e.g., drug delivery, antimicrobial coatings)?

  • Methodological Answer: Define application-specific benchmarks (e.g., minimum inhibitory concentration for antimicrobials, encapsulation efficiency for drug delivery). Perform accelerated stability testing (40°C/75% RH for 6 months). Validate biocompatibility via ISO 10993 assays (e.g., hemolysis, cytotoxicity) .

Q. How can researchers design controlled experiments to isolate the effects of this compound’s chain length versus headgroup structure on surfactant properties?

  • Methodological Answer: Synthesize homologs with incremental alkyl chain lengths (C12, C14, C16) and varying headgroups (e.g., trimethyl vs. dimethyl). Compare CMC values via pendant drop tensiometry and surface tension measurements. Use ANOVA to statistically differentiate structural contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.